I-Pta-OH
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Overview
Description
[125I]PTA-OH: is a radiolabeled compound used primarily in scientific research to study thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. These receptors play a crucial role in platelet aggregation and vascular tone regulation. The compound is a potent antagonist of these receptors, making it valuable for investigating their function and the effects of various drugs on platelet activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [125I]PTA-OH involves the iodination of a precursor compound with radioactive iodine-125. The process typically includes the following steps:
Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent, such as chloramine-T or iodogen, to introduce the radioactive iodine into the molecule.
Industrial Production Methods: While the synthesis of [125I]PTA-OH is primarily conducted on a laboratory scale for research purposes, the industrial production would follow similar steps with scaled-up reaction conditions and more stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .
Chemical Reactions Analysis
Types of Reactions: [125I]PTA-OH primarily undergoes binding interactions with TXA2/PGH2 receptors. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, iodogen (used in the iodination step).
Solvents: Aqueous buffers, organic solvents like methanol or acetonitrile for purification.
Major Products: The major product of the iodination reaction is [125I]PTA-OH itself. Any side products or unreacted starting materials are typically removed during the purification process .
Scientific Research Applications
Chemistry: In chemistry, [125I]PTA-OH is used as a radioligand in binding studies to characterize the affinity and selectivity of various compounds for TXA2/PGH2 receptors .
Biology: In biological research, [125I]PTA-OH helps in understanding the role of TXA2/PGH2 receptors in platelet aggregation and vascular function. It is used in radioligand binding assays to study receptor-ligand interactions and receptor density on cell surfaces .
Medicine: In medical research, [125I]PTA-OH is employed to investigate the effects of drugs targeting TXA2/PGH2 receptors. This can aid in the development of new therapeutic agents for conditions like thrombosis, hypertension, and other cardiovascular diseases .
Industry: In the pharmaceutical industry, [125I]PTA-OH is used in drug discovery and development to screen potential drug candidates for their activity at TXA2/PGH2 receptors .
Mechanism of Action
Mechanism: [125I]PTA-OH exerts its effects by binding to TXA2/PGH2 receptors on platelets and vascular smooth muscle cells. This binding inhibits the action of thromboxane A2 and prostaglandin H2, which are potent vasoconstrictors and promoters of platelet aggregation .
Molecular Targets and Pathways: The primary molecular targets of [125I]PTA-OH are the TXA2/PGH2 receptors. By blocking these receptors, [125I]PTA-OH prevents the downstream signaling pathways that lead to platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
[125I]BOP: Another radiolabeled antagonist of TXA2/PGH2 receptors, used in similar binding studies.
[3H]U46619: A radiolabeled agonist of TXA2/PGH2 receptors, used to study receptor activation and signaling.
Uniqueness: [125I]PTA-OH is unique in its high affinity and selectivity for TXA2/PGH2 receptors, making it a valuable tool for studying these receptors in various biological systems. Its radiolabeled nature allows for precise quantification and localization of receptor binding sites .
Properties
Molecular Formula |
C25H36INO4 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
(E)-7-[3-[[2-hydroxy-3-(4-hydroxy-3-(125I)iodanylphenyl)propyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H36INO4/c1-25(2)17-13-20(25)19(7-5-3-4-6-8-24(30)31)22(14-17)27-15-18(28)11-16-9-10-23(29)21(26)12-16/h3,5,9-10,12,17-20,22,27-29H,4,6-8,11,13-15H2,1-2H3,(H,30,31)/b5-3+/i26-2 |
InChI Key |
RCPAWLXQBMAVGJ-WEGMHNBISA-N |
Isomeric SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)[125I])O)C/C=C/CCCC(=O)O)C |
Canonical SMILES |
CC1(C2CC1C(C(C2)NCC(CC3=CC(=C(C=C3)O)I)O)CC=CCCCC(=O)O)C |
Origin of Product |
United States |
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